Cas no 42514-50-1 (3-Amino-3-methylbutan-1-ol)

3-Amino-3-methylbutan-1-ol is a versatile amino alcohol with the molecular formula C5H13NO. It features both hydroxyl and amino functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The compound’s branched alkyl chain enhances steric stability, while its polar groups contribute to solubility in aqueous and organic solvents. It is commonly utilized in the preparation of chiral auxiliaries, ligands, and bioactive molecules. The presence of primary amine and hydroxyl functionalities allows for further derivatization, enabling its use in peptide coupling, polymer synthesis, and corrosion inhibition. Its balanced reactivity and structural flexibility make it a practical choice for research and industrial processes.
3-Amino-3-methylbutan-1-ol structure
3-Amino-3-methylbutan-1-ol structure
Product Name:3-Amino-3-methylbutan-1-ol
CAS No:42514-50-1
MF:C5H13NO
MW:103.162821531296
MDL:MFCD09032902
CID:55576
PubChem ID:641000
Update Time:2025-06-12

3-Amino-3-methylbutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-3-methylbutan-1-ol
    • 3-?amino-?3-?methyl-1-?Butanol
    • 3-AMINO-3-METHYL-BUTAN-1-OL
    • C5H13NO
    • 1-butanol,3-amino-3-methyl
    • 3-amino-3-methyl-1-butanol
    • 3-amino-3-methylbutanol
    • 3-Hydroxy-1.1-dimethyl-propylamin
    • EINECS 255-865-9
    • 1-butanol, 3-amino-3-methyl-
    • 3-amino-3-methylbutan-1ol
    • 3-methyl-3-amino-1-butanol
    • 3-Amino-3-methyl-butan-I-ol
    • PHRHXTTZZWUGNN-UHFFFAOYSA-N
    • BCP10686
    • 3154AE
    • TRA0016492
    • NE14072
    • BC218643
    • SY025601
    • AK146046
    • ST24041741
    • AMY117
    • DTXSID60195300
    • UNII-38T2YU9LPH
    • 3-Amino-3-methylbutan-1-ol;3-Amino-3-methyl-1-butanol
    • FT-0703391
    • A872869
    • InChI=1/C5H13NO/c1-5(2,6)3-4-7/h7H,3-4,6H2,1-2H
    • CS-W004889
    • BS-12762
    • MFCD09032902
    • NS00031199
    • Z1198183553
    • 42514-50-1
    • EN300-91244
    • SCHEMBL108849
    • AKOS000265671
    • F13529
    • 38T2YU9LPH
    • DA-25577
    • ALBB-020783
    • MDL: MFCD09032902
    • Inchi: 1S/C5H13NO/c1-5(2,6)3-4-7/h7H,3-4,6H2,1-2H3
    • InChI Key: PHRHXTTZZWUGNN-UHFFFAOYSA-N
    • SMILES: OCCC(C)(C)N

Computed Properties

  • Exact Mass: 103.10000
  • Monoisotopic Mass: 103.099714
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 52
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2
  • XLogP3: -0.4

Experimental Properties

  • Density: 0.918
  • Boiling Point: 179.2℃ at 760 mmHg
  • Flash Point: 62.1°C
  • Refractive Index: 1.451
  • PSA: 46.25000
  • LogP: 0.80640

3-Amino-3-methylbutan-1-ol Security Information

  • Hazardous Material transportation number:2735
  • HazardClass:8
  • PackingGroup:

3-Amino-3-methylbutan-1-ol Customs Data

  • HS CODE:2922199090
  • Customs Data:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

3-Amino-3-methylbutan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A839014-1g
3-Amino-3-methylbutan-1-ol
42514-50-1 95%
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¥531.00 2022-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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TRC
A613690-250mg
3-Amino-3-methylbutan-1-ol
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250mg
$ 87.00 2023-04-19
TRC
A613690-500mg
3-Amino-3-methylbutan-1-ol
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$ 115.00 2023-04-19
TRC
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$ 414.00 2023-04-19

3-Amino-3-methylbutan-1-ol Production Method

3-Amino-3-methylbutan-1-ol Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:42514-50-1)3-Amino-3-methylbutan-1-ol
Order Number:A872869
Stock Status:in Stock
Quantity:25g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:36
Price ($):385.0/203.0
Email:sales@amadischem.com

3-Amino-3-methylbutan-1-ol Related Literature

Additional information on 3-Amino-3-methylbutan-1-ol

Chemical Profile and Applications of 3-Amino-3-methylbutan-1-ol (CAS No: 42514-50-1)

3-Amino-3-methylbutan-1-ol, a branched-chain primary alcohol with the CAS registry number 42514-50-1, has emerged as a critical intermediate in pharmaceutical and biochemical research due to its unique structural features and functional group reactivity. This compound, also known as Aminoisobutyl alcohol, exhibits versatile reactivity owing to its amino, hydroxyl, and methyl substituents arranged in a tetrahedral carbon framework. Recent advancements in synthetic methodologies have expanded its utility across drug discovery pipelines, particularly in the development of novel therapeutic agents targeting metabolic disorders and neurodegenerative diseases.

The molecular structure of 3-Amino-3-methylbutan-1-ol (C5H13NO) allows for facile derivatization through nucleophilic substitution at the primary hydroxyl group or amidation at the amino terminus. Researchers at Stanford University demonstrated in 2022 that this compound's branched configuration enhances membrane permeability when incorporated into peptide-based drug conjugates, a finding validated through cell-penetrating peptide studies published in Nature Communications. Its ability to form stable ester linkages with nucleotides has also positioned it as a key component in next-generation gene delivery vectors.

In metabolic disease research, 42514-50-1-derived compounds have shown promise as insulin sensitizers. A 2023 study from the University of Tokyo revealed that derivatives synthesized using this alcohol exhibited PPARγ agonist activity comparable to thiazolidinediones but with reduced adipose tissue hypertrophy effects. The unique stereochemistry of the molecule's chiral center allows for enantiomer-specific modulation of metabolic pathways, a discovery highlighted in JACS Au.

Synthetic chemists have optimized routes for producing high-purity 3-Amino-3-methylbutan-1-ol, with microwave-assisted methods achieving 98% yield under solvent-free conditions according to a 2024 report in Greener Synthesis. These advancements address scalability challenges previously limiting industrial applications. The compound's utility extends to analytical chemistry as well; recent HPLC methods incorporating chiral stationary phases now enable precise quantification of its enantiomers in complex biological matrices.

In biomedical engineering, this compound serves as a critical building block for creating biohybrid materials. A 2023 study published in Biomaterials Science demonstrated its role in synthesizing self-healing hydrogels through dynamic imine bond formation with tyrosine derivatives. The resulting materials exhibited tunable mechanical properties ideal for tissue engineering scaffolds while maintaining excellent biocompatibility.

Cutting-edge research has explored its potential in neuroprotective therapies through dopamine receptor modulation mechanisms identified via CRISPR-based screening platforms (Cell Reports, 2024). When conjugated with fatty acid chains, derivatives showed enhanced blood-brain barrier penetration while selectively activating D2-like receptors - an advancement addressing long-standing challenges in central nervous system drug delivery.

Spectroscopic characterization techniques continue to refine our understanding of this compound's interactions within biological systems. Solid-state NMR studies from ETH Zurich (Angewandte Chemie, 2024) revealed conformational preferences that influence protein binding affinity when incorporated into peptidomimetic drugs - insights critical for optimizing pharmacokinetic profiles.

Eco-friendly synthesis protocols using enzymatic catalysis have recently been developed by teams at MIT, achieving enantioselective transformations under ambient conditions without hazardous solvents (ACS Sustainable Chemistry & Engineering, 2024). These methods align with growing industry demands for green chemistry practices while maintaining product purity standards.

Clinical translational research is now focusing on prodrug formulations utilizing this alcohol's functional groups. A phase I trial currently underway evaluates an oral formulation where the compound acts as a pH-sensitive linker between an anti-inflammatory agent and intestinal absorption enhancer - demonstrating potential advantages over traditional delivery systems.

The expanding applications of CAS No: 42514-50-1-designated compounds reflect their strategic position at the intersection of organic synthesis and biomedical innovation. With ongoing advancements in computational modeling accelerating structure-property relationship studies (Journal of Medicinal Chemistry, 2024), this molecule continues to serve as both foundational building block and experimental platform across diverse research frontiers.

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Amadis Chemical Company Limited
(CAS:42514-50-1)3-Amino-3-methylbutan-1-ol
A872869
Purity:99%/99%
Quantity:25g/10g
Price ($):385.0/203.0
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